3-Bromo-4-nitrobenzaldehyde
Description
Significance in Organic Synthesis and Medicinal Chemistry
The strategic placement of three distinct functional groups on the aromatic ring makes 3-Bromo-4-nitrobenzaldehyde a highly valuable intermediate in organic synthesis. The aldehyde group readily participates in a multitude of reactions, including condensations, oxidations, and reductions. The nitro group, a strong electron-withdrawing group, not only influences the reactivity of the ring but can also be reduced to an amino group, opening up further synthetic possibilities. The bromine atom, a halogen, is an excellent leaving group in nucleophilic substitution reactions and a key participant in cross-coupling reactions, allowing for the construction of complex molecular frameworks.
In medicinal chemistry, this compound serves as a crucial starting material or intermediate in the synthesis of a diverse range of biologically active molecules. Its derivatives have been explored for their potential as therapeutic agents, and the compound itself has been used as a probe in biochemical assays to study enzyme-catalyzed reactions.
Overview of Research Trajectories
Research involving this compound has followed several key trajectories. Initially, much of the focus was on the development of efficient and scalable synthetic routes to the compound itself. Subsequently, extensive research has been dedicated to exploring its reactivity and utility as a building block in organic synthesis. More recent research has shifted towards its application in the synthesis of complex and functionally rich molecules, particularly those with potential applications in medicinal chemistry and materials science. This includes its use in the construction of heterocyclic compounds, kinase inhibitors, and fluorescent probes. The exploration of its role in multicomponent reactions is also a growing area of interest, highlighting its potential for creating molecular diversity in an efficient manner.
Detailed Research Findings
Synthesis of this compound
Several methods have been developed for the synthesis of this compound, with two of the most common approaches being the oxidation of 3-bromo-4-nitrotoluene and the bromination of 4-nitrobenzaldehyde (B150856).
One established method involves a two-step protocol starting from 3-bromo-4-nitrotoluene. In the first step, the methyl group is oxidized to a diacetate intermediate using chromium trioxide in a mixture of acetic acid and acetic anhydride (B1165640). Subsequent acidic hydrolysis of the diacetate yields this compound. Current time information in Pasuruan, ID.
Alternatively, direct bromination of 4-nitrobenzaldehyde offers a more direct route. This reaction takes advantage of the nitro group's meta-directing effect to introduce a bromine atom at the desired position. Current time information in Pasuruan, ID.
| Starting Material | Reagents | Key Steps |
| 3-Bromo-4-nitrotoluene | 1. CrO₃, Acetic Acid, Acetic Anhydride2. H₂SO₄, Ethanol (B145695), Water | 1. Oxidation to diacetate2. Hydrolysis |
| 4-Nitrobenzaldehyde | Br₂, H₂SO₄ | Direct electrophilic bromination |
Chemical Reactivity
The chemical reactivity of this compound is characterized by the distinct reactions of its three functional groups.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-bromo-4-aminobenzaldehyde) using various reducing agents, such as hydrogen gas with a palladium catalyst. Current time information in Pasuruan, ID. This transformation is pivotal for introducing a nucleophilic center.
Substitution of the Bromine Atom: The bromine atom can be replaced by a variety of nucleophiles through nucleophilic aromatic substitution reactions. This allows for the introduction of diverse functionalities onto the aromatic ring. Current time information in Pasuruan, ID.
Oxidation of the Aldehyde Group: The aldehyde group can be oxidized to a carboxylic acid (3-bromo-4-nitrobenzoic acid) using oxidizing agents like potassium permanganate (B83412). Current time information in Pasuruan, ID.
Applications in Organic Synthesis and Medicinal Chemistry
The versatility of this compound has been demonstrated in the synthesis of a range of important molecules.
It serves as a precursor for various heterocyclic compounds. For instance, its reaction with hydrazines can lead to the formation of nitro-substituted pyrazoles. It is also utilized in the electrochemical synthesis of 1,3,4-oxadiazoles.
In the realm of medicinal chemistry, it has been employed as an intermediate in the synthesis of a multi-kinase inhibitor. The synthesis involved the reduction of the aldehyde to the corresponding alcohol, which was then further elaborated. nih.gov Furthermore, it has been used in the synthesis of fluorescent probes, such as BODIPY-based sensors for the detection of aldehydes.
A notable application is in the synthesis of biaryl ethers, which are key components of complex cyclic peptides like K-13, a compound related to vancomycin. The compound also participates in multicomponent reactions, such as the Passerini reaction, which is a powerful tool for generating molecular diversity.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-3-5(4-10)1-2-7(6)9(11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNHPTMSLSAAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396191 | |
| Record name | 3-bromo-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101682-68-2 | |
| Record name | 3-bromo-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Oxidative Approaches from Toluene (B28343) Derivatives
A prevalent and effective method for the synthesis of 3-Bromo-4-nitrobenzaldehyde involves the oxidation of the methyl group of 3-bromo-4-nitrotoluene. This transformation is typically achieved through a two-step process that allows for controlled oxidation, thereby preventing the over-oxidation of the methyl group to a carboxylic acid. The general strategy involves the formation of a stable diacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde product.
Diacetate Intermediate Formation
The initial step in this oxidative strategy is the conversion of 3-bromo-4-nitrotoluene to its corresponding diacetate, 2-bromo-4-nitrobenzylidene diacetate. This is commonly accomplished using a strong oxidizing agent in a mixture of acetic acid and acetic anhydride (B1165640). A well-established method employs chromium trioxide (CrO₃) as the oxidant. The reaction is typically carried out in a solution of glacial acetic acid and acetic anhydride, with the addition of concentrated sulfuric acid. The temperature is carefully controlled, usually kept below 10°C during the addition of the chromium trioxide to manage the exothermic nature of the reaction.
A general procedure, analogous to the synthesis of similar substituted benzaldiacetates, involves dissolving 3-bromo-4-nitrotoluene in a mixture of glacial acetic acid and acetic anhydride. orgsyn.org Concentrated sulfuric acid is then added slowly while cooling the mixture. Chromium trioxide is subsequently added in portions, ensuring the temperature does not exceed a critical point, often around 10°C. After the addition is complete, the reaction is stirred for a short period before being worked up by pouring it onto ice, which precipitates the diacetate intermediate. The crude product can then be isolated by filtration.
Table 1: Reaction Conditions for Diacetate Intermediate Formation
| Reactant | Reagents | Solvent | Temperature |
|---|
Acidic Hydrolysis
The second step of this synthetic route is the acidic hydrolysis of the 2-bromo-4-nitrobenzylidene diacetate to afford this compound. This is typically achieved by refluxing the diacetate intermediate in a mixture of an alcohol (such as ethanol), water, and a strong acid catalyst, most commonly concentrated sulfuric acid. chemicalbook.com
The crude diacetate from the previous step is mixed with ethanol (B145695), water, and concentrated sulfuric acid, and the mixture is heated to reflux for approximately one hour. chemicalbook.com Upon cooling, the product can be isolated through extraction and subsequent purification. This hydrolysis step efficiently converts the geminal diacetate to the corresponding aldehyde.
Table 2: Conditions for Acidic Hydrolysis of Diacetate Intermediate
| Reactant | Reagents | Solvents | Reaction Time |
|---|
Optimization of Reaction Conditions
The efficiency of the oxidative approach can be influenced by several factors, making optimization a key consideration for improving yield and purity. For the diacetate formation, the molar ratios of the reactants, particularly the oxidant (chromium trioxide) to the starting toluene derivative, are critical. An excess of the oxidizing agent can lead to the formation of the corresponding carboxylic acid as a byproduct. Temperature control is paramount to prevent side reactions and ensure the selective formation of the diacetate.
In the hydrolysis step, the concentration of the acid catalyst and the composition of the solvent mixture (ethanol/water ratio) can affect the reaction rate and the completeness of the conversion. The reaction time for hydrolysis also plays a role; insufficient time may lead to incomplete reaction, while excessively long times could potentially lead to degradation of the product. Purification of the intermediate diacetate, for instance by washing with a sodium carbonate solution to remove acidic impurities, can also contribute to a cleaner final product. orgsyn.orgchemicalbook.com
Electrophilic Aromatic Substitution Routes
Alternative synthetic strategies for this compound involve electrophilic aromatic substitution reactions on a pre-existing benzene (B151609) ring. These routes can be more direct, potentially involving a single step, but require careful control of regioselectivity.
Bromination of 4-Nitrobenzaldehyde (B150856)
The direct bromination of 4-nitrobenzaldehyde is a potential route to this compound. In this electrophilic aromatic substitution reaction, the nitro group is a meta-directing deactivator, while the aldehyde group is also a meta-directing deactivator. Therefore, the incoming bromine electrophile would be directed to the position meta to both groups, which corresponds to the 3-position.
This reaction typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the bromine molecule and generate a sufficiently strong electrophile to attack the deactivated aromatic ring. The reaction would likely be carried out in a suitable inert solvent. The conditions would need to be carefully controlled to prevent side reactions and to achieve the desired regioselectivity.
Nitration of 3-Bromobenzaldehyde
Another electrophilic aromatic substitution approach is the nitration of 3-bromobenzaldehyde. The bromine atom is an ortho-, para-directing deactivator, while the aldehyde group is a meta-directing deactivator. The directing effects of these two substituents would need to be considered to predict the regiochemical outcome. The bromine at position 3 directs incoming electrophiles to positions 2, 4, and 6. The aldehyde at position 1 directs to position 5. The position C4 is activated by the bromine (para) and not strongly deactivated by the aldehyde. Therefore, nitration at the 4-position is a plausible outcome.
The nitration is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction temperature must be carefully controlled, as nitration reactions are often exothermic and can lead to multiple nitrations or side reactions at higher temperatures.
Table 3: Reagents for Electrophilic Aromatic Substitution Routes
| Starting Material | Reaction | Typical Reagents |
|---|---|---|
| 4-Nitrobenzaldehyde | Bromination | Bromine, Lewis Acid (e.g., FeBr₃) |
Regioselectivity and Directing Effects of Substituents
The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene ring dictate the position of incoming groups. The substitution pattern of the target molecule—with bromo, nitro, and aldehyde groups at positions 3, 4, and 1, respectively—is a direct consequence of the electronic properties of these functional groups.
In the most common synthetic approach, the starting material is 4-nitrobenzaldehyde. Both the nitro group (-NO₂) and the aldehyde group (-CHO) are powerful electron-withdrawing groups. Through resonance and inductive effects, they deactivate the aromatic ring towards electrophilic attack, making the reaction conditions more demanding than the bromination of benzene itself. Crucially, both of these groups are meta-directors. When an electrophile, such as the bromonium ion (Br⁺), approaches the ring, these groups direct it to the positions meta to themselves. For the substituent at position 1 (aldehyde) and position 4 (nitro), the positions meta to both converge at the C3 and C5 positions. Due to this reinforcing effect, the incoming bromine atom is selectively guided to the 3-position, leading to the desired product with high regioselectivity.
Comparative Analysis of Synthetic Routes
Two primary strategies dominate the synthesis of this compound: the direct bromination of 4-nitrobenzaldehyde and the multi-step oxidation of 3-bromo-4-nitrotoluene. Each pathway presents distinct advantages and disadvantages concerning efficiency, yield, and safety.
Efficiency and Scalability Considerations
In contrast, the route starting from 3-bromo-4-nitrotoluene is a two-step process. The first step involves the oxidation of the methyl group to form an intermediate, typically a diacetate, which is then hydrolyzed in a separate step to yield the final aldehyde. This multi-step nature inherently reduces throughput and can introduce complexities in scaling up, such as managing intermediate isolation and purification.
| Parameter | Route 1: Bromination of 4-nitrobenzaldehyde | Route 2: Oxidation of 3-bromo-4-nitrotoluene |
| Number of Steps | 1 | 2 (Oxidation followed by Hydrolysis) |
| Process Simplicity | High | Moderate |
| Time Efficiency | Higher | Lower |
| Scalability | Generally more straightforward | More complex due to intermediate handling |
Yield and Purity Enhancement
High yield and purity are paramount for the economic viability of any chemical synthesis. The bromination of 4-nitrobenzaldehyde is reported to achieve high yields, often around 90%. The purity of the product is also typically high, directly resulting from the strong and reinforcing meta-directing effects of the nitro and aldehyde groups, which minimizes the formation of isomeric byproducts. Standard purification techniques like recrystallization are usually sufficient to obtain a high-purity product.
| Metric | Route 1: Bromination of 4-nitrobenzaldehyde | Route 2: Oxidation of 3-bromo-4-nitrotoluene |
| Reported Yield | ~90% | Variable (product of two steps, e.g., ~43-51% overall based on analogous reactions) orgsyn.org |
| Purity | Generally high due to high regioselectivity | High, with controlled oxidation preventing carboxylic acid byproduct |
| Purification Method | Recrystallization, Column Chromatography | Isolation of intermediate followed by final product purification |
Environmental and Safety Aspects of Reagents
The environmental impact and safety hazards associated with the reagents are critical considerations. The bromination of 4-nitrobenzaldehyde often employs elemental bromine, a corrosive and toxic substance, and is typically carried out in the presence of strong acids like fuming sulfuric acid (oleum), which are highly corrosive.
The oxidation route utilizes reagents with significant safety and environmental concerns. The most common oxidizing agent for the conversion of the toluene derivative to the diacetate intermediate is chromium trioxide (CrO₃). Chromium trioxide is a powerful oxidizing agent and a known human carcinogen, and its use and disposal are strictly regulated. The reaction also uses acetic anhydride and concentrated sulfuric acid, which are corrosive. While this route avoids the use of elemental bromine, the hazards associated with hexavalent chromium often make it less desirable from an environmental and safety standpoint.
| Reagent | Route 1: Bromination | Route 2: Oxidation | Primary Hazards |
| Bromine (Br₂) / Strong Acid | ✔️ | Corrosive, Toxic, Environmental Hazard | |
| Chromium Trioxide (CrO₃) | ✔️ | Carcinogenic, Strong Oxidizer, Environmental Hazard | |
| Acetic Anhydride | ✔️ | Corrosive, Flammable | |
| Sulfuric Acid (H₂SO₄) | ✔️ | ✔️ | Highly Corrosive |
Emerging Synthetic Approaches and Innovations
Multi-Step Syntheses for Complex Derivatives
This compound is a valuable and versatile intermediate in organic synthesis, primarily due to the distinct reactivity of its three functional groups. The strategic placement of the aldehyde, nitro, and bromo groups allows for sequential and selective transformations, making it a key building block for more complex molecules.
One of the most significant transformations is the selective reduction of the nitro group to an amine, yielding 3-bromo-4-aminobenzaldehyde. This conversion unlocks a vast array of subsequent reactions, including diazotization to introduce other functional groups or participation in condensation reactions to form heterocyclic systems. For example, related aminonitrobenzaldehydes have been used as precursors in the synthesis of novel azo-dyes for applications in dye-sensitized solar cells. researchgate.net
The aldehyde functional group is also a hub for synthetic elaboration. It can readily undergo:
Condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds.
Reductive amination to form substituted benzylamines.
Oxidation to the corresponding carboxylic acid (3-bromo-4-nitrobenzoic acid).
Reduction to a benzyl (B1604629) alcohol (3-bromo-4-nitrobenzyl alcohol).
The interplay between these reactions in a multi-step synthesis is critical. For instance, in the synthesis of m-bromoaniline from benzene, the order of nitration and bromination is crucial to ensure the correct meta relationship between the final groups. libretexts.orglumenlearning.com Similarly, the sequence of modifying the functional groups on this compound allows chemists to construct complex molecular scaffolds with precise control over the final substitution pattern.
Novel Reagents and Catalytic Systems
The synthesis of this compound has traditionally relied on established methods such as the oxidation of 3-bromo-4-nitrotoluene or the direct bromination of 4-nitrobenzaldehyde. However, ongoing research focuses on developing novel reagents and catalytic systems to improve reaction efficiency, enhance selectivity, reduce environmental impact, and simplify workup procedures. These modern approaches often center on the use of milder reagents and sophisticated catalysts that can activate substrates under less harsh conditions.
One key area of innovation is the electrophilic bromination of 4-nitrobenzaldehyde. Due to the deactivating effect of the nitro and aldehyde groups, this reaction typically requires a catalyst to activate the bromine source. libretexts.orgquora.com Lewis acids are prominent catalysts for this transformation. They function by polarizing the Br-Br bond in molecular bromine or activating other brominating agents, thereby increasing their electrophilicity and facilitating the attack on the deactivated aromatic ring. libretexts.org While traditional Lewis acids like AlCl₃ and FeCl₃ are effective, research is exploring more environmentally benign and reusable catalysts. For instance, zinc bromide (ZnBr₂) has been investigated as a catalyst for the bromination of substituted benzaldehydes, offering potentially simpler waste treatment compared to aluminum chloride. google.com
N-Bromosuccinimide (NBS) has emerged as a significant reagent in modern synthetic chemistry, serving as a convenient and solid alternative to liquid bromine. sci-hub.redmasterorganicchemistry.com Its application in the bromination of deactivated aromatic compounds, often in the presence of a strong acid like concentrated sulfuric acid (H₂SO₄), provides an effective pathway. sci-hub.redacs.org The H₂SO₄ medium activates the NBS, making it a potent brominating agent capable of substituting onto electron-poor rings. sci-hub.red This method is noted for its mild reaction conditions and straightforward workup, presenting a practical route for synthesis. sci-hub.red Furthermore, the reactivity of NBS can be enhanced through halogen bonding interactions with catalytic additives such as lactic acid derivatives, which increase the electropositive character of the bromine atom prior to its electrophilic transfer. nsf.gov
Another important synthetic route is the oxidation of the methyl group of 3-bromo-4-nitrotoluene. Traditional methods often employ stoichiometric amounts of heavy metal oxidants like chromium(VI) oxide. wikipedia.org Novel approaches seek to replace these hazardous reagents with catalytic systems that utilize cleaner oxidants, such as molecular oxygen or hydrogen peroxide. While specific catalytic systems for the direct oxidation of 3-bromo-4-nitrotoluene are not extensively detailed in recent literature, analogous transformations provide insight. For example, gold-based heterogeneous catalysts (e.g., 2Au/1CuO-ZnO) have been used for the aerobic oxidation of substituted benzyl alcohols to their corresponding aldehydes under aqueous conditions, indicating a potential direction for greener synthesis. chemicalbook.com The development of such catalytic oxidation processes remains a key goal to avoid the environmental issues associated with heavy metal waste. google.com
The table below summarizes various reagents and catalytic systems applicable to the synthesis of this compound and related compounds.
| Synthetic Route | Reagent / Catalytic System | Substrate | Key Findings & Observations |
| Electrophilic Bromination | Br₂ / Lewis Acid (e.g., AlCl₃, FeCl₃, ZnBr₂) | 4-Nitrobenzaldehyde | Lewis acid polarizes the Br-Br bond, activating it for attack on the deactivated ring. ZnBr₂ is explored as a more environmentally friendly alternative to AlCl₃. libretexts.orggoogle.com |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated Aromatics (e.g., 3-Nitrobenzaldehyde) | Provides smooth monobromination in good yields under mild conditions with a simple workup. sci-hub.redchemicalbook.com |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) / Lactic Acid Derivatives (catalyst) | Aromatic Substrates | Catalytic additives enhance the reactivity of NBS via halogen bonding, increasing the electrophilicity of bromine. nsf.gov |
| Side-Chain Oxidation | Chromium(VI) oxide / Acetic Anhydride | 4-Nitrotoluene | A traditional, effective laboratory method that proceeds via a nitrobenzyl diacetate intermediate. wikipedia.org |
| Aerobic Oxidation (Analogous) | O₂ / 2Au/1CuO-ZnO catalyst / Cs₂CO₃ | Substituted Benzyl Alcohol | Demonstrates a potential green catalytic route for oxidizing a benzyl group to an aldehyde using a heterogeneous catalyst in water. chemicalbook.com |
Chemical Reactivity and Transformation Studies
Reduction Reactions of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation, yielding 3-bromo-4-aminobenzaldehyde, a key intermediate for further functionalization. This conversion can be achieved through several methods, each offering distinct advantages in terms of selectivity and reaction conditions.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For 3-bromo-4-nitrobenzaldehyde, this process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is generally efficient and clean, affording the corresponding amine in good yield. The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. While effective for nitro group reduction, care must be taken to control the reaction conditions to avoid the simultaneous reduction of the aldehyde group or dehalogenation. aablocks.com
Electrochemical methods offer an environmentally friendly alternative for the reduction of nitro compounds. mdpi.com In the case of this compound, electrochemical reduction can be utilized to facilitate cyclization reactions for the synthesis of heterocyclic compounds like oxadiazoles. mdpi.combohrium.com The process involves the transfer of electrons to the nitro group at an electrode surface, initiating a cascade of reactions that can be controlled by the applied potential. mdpi.com This technique avoids the use of harsh chemical reagents and can offer high selectivity. For instance, the electrochemical oxidation of a hydrazone formed from this compound has been shown to yield 1,3,4-oxadiazoles in good yields. mdpi.com
A variety of chemical reducing agents can be employed for the selective reduction of the nitro group in the presence of other sensitive functionalities. Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are classic examples used for the reduction of aromatic nitro compounds. researchgate.net These methods are often preferred in laboratory settings due to their simplicity and effectiveness.
Another approach involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as Ni(PPh₃)₄. jsynthchem.com While NaBH₄ alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the catalyst, allowing for the selective reduction of the nitro group over the aldehyde. jsynthchem.com The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity, especially when aiming to preserve the aldehyde and bromo functionalities. spcmc.ac.inresearchgate.net For example, the Zinin reduction, which uses alkali metal sulfides or polysulfides, is known for its ability to selectively reduce one nitro group in a polynitro compound. spcmc.ac.in
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic substitution, a reaction facilitated by the presence of the strongly electron-withdrawing nitro group.
The presence of the nitro group in the para position to the bromine atom makes the aromatic ring electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction proceeds via a two-step mechanism involving the addition of a nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the nitro group, which stabilizes it. In the second step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of catalysts. google.comnih.gov
This compound readily undergoes SNAr reactions with various nucleophiles, including amines and thiols. These reactions are synthetically useful for introducing new functional groups into the aromatic ring. For example, reaction with amines can lead to the formation of substituted aminobenzaldehydes, while reaction with thiols can yield thioethers. The reaction conditions, such as the use of a base and the choice of solvent, are critical for the success of these transformations. For instance, the reaction with thiols can be facilitated by a base to generate the more nucleophilic thiolate anion. rsc.org These substitution reactions have been utilized in the synthesis of various complex molecules and biologically active compounds. evitachem.comresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the bromine atom serves as a handle for these transformations.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org This reaction is particularly useful for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials. d-nb.info
In the case of this compound, the bromine atom can be readily displaced by an aryl group from a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction leads to the formation of a biaryl aldehyde, a valuable structural motif in medicinal chemistry. For instance, coupling with phenylboronic acid would yield 3-phenyl-4-nitrobenzaldehyde. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org
The reactivity of the C-Br bond in Suzuki-Miyaura coupling is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing nitro and aldehyde groups on the same ring as the bromine atom in this compound can enhance the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Product | Yield |
| 3-Bromo-4-(trifluoromethoxy)benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-4-(trifluoromethoxy)benzaldehyde | 75-85% |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃/XPhos, LiHMDS | 2-Amino-3-morpholinopyridine | 40% nih.gov |
This table provides examples of related Suzuki-Miyaura coupling reactions to illustrate the general utility of this methodology.
Oxidation Reactions of the Aldehyde Moiety
The aldehyde group of this compound is susceptible to oxidation, providing a pathway to carboxylic acid derivatives.
The aldehyde functional group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The reaction with potassium permanganate is typically carried out in an alkaline medium. This conversion results in the formation of 3-bromo-4-nitrobenzoic acid. This carboxylic acid derivative can then serve as a precursor for the synthesis of other functional groups, such as esters and amides.
Achieving selective oxidation of the aldehyde group in the presence of other sensitive functional groups can be challenging. However, specific methodologies have been developed to address this. For instance, the use of milder oxidizing agents can favor the oxidation of the aldehyde over other functionalities.
In some cases, a two-step protocol is employed for the synthesis of aldehydes from toluenes, which highlights the control needed in oxidation reactions. For example, the oxidation of 3-bromo-4-nitrotoluene can be achieved by first forming a diacetate intermediate using chromium trioxide in acetic anhydride (B1165640) and sulfuric acid, followed by hydrolysis to yield the aldehyde. This indirect route prevents over-oxidation to the carboxylic acid.
Table 2: Oxidation of Aldehydes and Related Compounds
| Starting Material | Oxidizing Agent/Conditions | Product |
| This compound | Potassium permanganate | 3-Bromo-4-nitrobenzoic acid |
| 3-Bromo-4-(trifluoromethoxy)benzaldehyde | KMnO₄ or CrO₃ / acidic conditions | 3-Bromo-4-(trifluoromethoxy)benzoic acid |
| 3-Bromotoluene | Br₂/DMSO | 3-Bromobenzaldehyde researchgate.net |
This table showcases various oxidation reactions relevant to the transformation of the aldehyde moiety.
Condensation and Cyclization Reactions
The aldehyde group of this compound is a key site for condensation and cyclization reactions, leading to the formation of a wide array of heterocyclic and other complex organic molecules.
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. nanobioletters.com The aldehyde group of this compound readily reacts with various primary amines to form the corresponding Schiff base derivatives. d-nb.infonanobioletters.comnih.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with the addition of an acid catalyst. nih.gov
The resulting Schiff bases, which contain the azomethine (-CH=N-) functional group, are versatile intermediates in their own right. nanobioletters.com They can participate in a variety of further transformations, including reductions to form secondary amines, and can also act as ligands for the formation of metal complexes. nanobioletters.com The synthesis of Schiff bases from this compound introduces a new point of diversity into the molecule, allowing for the creation of a library of compounds with potentially interesting biological or material properties.
Table 3: Examples of Schiff Base Formation
| Aldehyde/Ketone | Amine | Product Type |
| 3-Bromo-4-methylaniline | 2-Nitrobenzaldehyde (B1664092) | Schiff Base nanobioletters.com |
| 4-Nitrobenzaldehyde (B150856) | 5-Chloro-2-aminobenzoic acid | Schiff Base nih.govijmcmed.org |
| Salicylaldehyde | Amino acid methyl esters | Schiff Base nih.gov |
This table provides examples of Schiff base formation from various aldehydes and amines, illustrating the general reaction type.
Heterocycle Synthesis (e.g., Pyrazoles, Oxadiazoles)
This compound serves as a valuable starting material for the construction of nitrogen- and oxygen-containing heterocyclic rings, which are core structures in many pharmaceutically active compounds.
Oxadiazole Synthesis
A notable application of this compound is in the synthesis of 1,3,4-oxadiazoles. Research has demonstrated an environmentally friendly electrochemical method for this transformation. mdpi.com The process begins with the reaction of an acid hydrazide, such as indazole acid hydrazide, with this compound. mdpi.com This initial step involves refluxing in ethanol (B145695) to form the corresponding hydrazone intermediate. mdpi.com
Following the formation of the hydrazone, the key step is an electrochemically induced intramolecular cyclization. mdpi.com This cyclization occurs via a two-electron oxidation process, followed by deprotonation, leading to the formation of the 1,3,4-oxadiazole (B1194373) ring system. mdpi.com This electrochemical approach is efficient, achieving high yields under mild, room-temperature conditions. mdpi.com The resulting oxadiazole, still bearing the bromo and nitro substitutions, can be further modified, for instance, through Suzuki coupling reactions to generate a library of derivatives. mdpi.com
| Step | Reactants | Conditions | Product | Yield | Citation |
| 1 | Indazole acid hydrazide, this compound | Reflux in ethanol | Hydrazone intermediate | - | mdpi.com |
| 2 | Hydrazone intermediate | Electrolysis, Platinum electrodes, Room temperature | 1,3,4-Oxadiazole derivative | 85% | mdpi.com |
Table 1: Electrochemical Synthesis of 1,3,4-Oxadiazoles.
Pyrazole (B372694) Synthesis
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are commonly prepared by reacting a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative in what is known as the Knorr pyrazole synthesis. youtube.com While direct examples involving this compound in a Knorr-type synthesis are not prominent, its aldehyde group allows for its incorporation into precursors suitable for pyrazole formation.
A versatile method for which this compound is a suitable precursor is the [3+2] dipolar cycloaddition reaction. rsc.org In this pathway, the aldehyde is first converted into a tosylhydrazone. Treatment of this tosylhydrazone with a base generates a diazo intermediate or a nitrilimine, which acts as the 1,3-dipole. rsc.org This dipole can then react with a suitable dipolarophile, such as a nitroalkene, to regioselectively form the pyrazole ring. rsc.org This methodology has been successfully applied to a wide range of benzaldehydes to produce 3,4-diaryl-1H-pyrazoles. rsc.org Another related cycloaddition involves the reaction of nitrylimines with (E)-3,3,3-trichloro-1-nitroprop-1-ene, which, after an unexpected elimination of chloroform, yields a 5-nitropyrazole structure. nih.gov
Intramolecular Cyclization Pathways
The presence of the bromine atom ortho to the aldehyde group in this compound makes it an ideal substrate for intramolecular cyclization reactions, particularly those catalyzed by transition metals. These reactions are powerful tools for constructing fused ring systems.
A prime example is the enantioselective synthesis of 3-methyleneindan-1-ols via a one-pot allylboration–Heck reaction. acs.org In this process, this compound first undergoes an asymmetric allylboration, where an allyl group is added to the aldehyde. The resulting homoallylic alcohol is not isolated but is subjected directly to the conditions for an intramolecular Heck reaction. The palladium catalyst facilitates the cyclization between the aryl bromide and the newly introduced alkene, forming a five-membered ring.
Notably, the reaction with this compound (an electron-deficient substrate) proceeds with high efficiency, giving the corresponding indanol product as the sole product in 83% yield. acs.org This highlights the utility of this pathway for substrates bearing strong electron-withdrawing groups. acs.org
| Substrate | Reaction | Catalyst System | Product | Yield | Citation |
| This compound | One-pot Allylboration / Intramolecular Heck Reaction | Allylboronic acid pinacol (B44631) ester, Pd catalyst, K₂CO₃ | 3-Methylene-6-nitro-1-indanol | 83% | acs.org |
Table 2: Intramolecular Heck Reaction of this compound.
Other intramolecular cyclizations, such as the Prins cyclization followed by a Friedel-Crafts reaction, have been developed for aldehydes to form bromoindenes, further demonstrating the potential of such precursors in building complex carbocyclic frameworks. researchgate.net
Exploration of Other Key Reactions
Michael Addition Pathways
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. While this compound itself is not a Michael acceptor, it is a direct precursor to compounds that are.
The Knoevenagel condensation of this compound with an active methylene (B1212753) compound (e.g., malononitrile) would produce an electron-deficient alkene. This product, a substituted nitrostyrene (B7858105) derivative, is a highly activated Michael acceptor due to the powerful electron-withdrawing effects of the nitro group and the cyano groups. It can readily react with a wide range of Michael donors. Tandem Knoevenagel-Michael reactions are a common strategy where an aldehyde first reacts to form a Michael acceptor in situ, which then reacts with a nucleophile. ajgreenchem.com
Furthermore, lipase-catalyzed Michael additions have been explored for nitroolefins, demonstrating the utility of these intermediates in biocatalysis. mdpi.com The conversion of this compound to its corresponding trans-β-nitrostyrene derivative would provide a substrate for such enzymatic or organocatalyzed conjugate additions. mdpi.com
Wittig Reactions
The Wittig reaction is one of the most important methods for synthesizing alkenes from aldehydes or ketones. masterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon of the aldehyde. umass.edu this compound is an excellent substrate for this transformation, readily reacting with stabilized or semi-stabilized ylides. umass.eduwalisongo.ac.id
The reaction provides a reliable method for converting the aldehyde functional group into a carbon-carbon double bond with good control over the product's structure. For example, reacting this compound with an ylide generated from an α-bromoester (e.g., ethyl bromoacetate) and triphenylphosphine (B44618) would yield an ethyl cinnamate (B1238496) derivative. umass.edu Greener protocols have been developed that allow the reaction to proceed efficiently in water using aqueous sodium bicarbonate as the base. umass.eduwalisongo.ac.id The electron-withdrawing nature of the substituents on the aromatic ring generally facilitates the reaction. acs.org
| Aldehyde | Ylide Precursor | Conditions | Product Type | Citation |
| 4-Nitrobenzaldehyde | Ethyl bromoacetate, Triphenylphosphine | NaHCO₃, H₂O, Reflux | α,β-Unsaturated ester | umass.edu |
| Benzaldehyde (B42025) | Ethyl bromoacetate, Triphenylphosphine | NaHCO₃, H₂O, Reflux | α,β-Unsaturated ester | walisongo.ac.id |
| Cinnamaldehyde | Ethyl bromoacetate, Triphenylphosphine | NaHCO₃, H₂O, Reflux | Conjugated diene ester | walisongo.ac.id |
Table 3: Examples of Aqueous Wittig Reactions with Aromatic Aldehydes.
Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Bromo-4-nitrobenzaldehyde by mapping the chemical environments of its constituent hydrogen and carbon atoms.
The ¹H NMR spectrum of this compound provides specific information about the electronic environment of the protons on the aromatic ring and the aldehyde functional group. The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups, along with the aldehyde (-CHO) group, significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) due to deshielding effects.
In a typical ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet at approximately 9.97 ppm. rsc.org The aromatic protons exhibit a complex splitting pattern due to their coupling with each other. The proton at the C2 position, being ortho to the aldehyde and meta to the nitro group, typically appears as a doublet. The proton at C5, positioned between the bromo and nitro groups, also shows a distinct signal, often as a doublet of doublets, reflecting coupling to both adjacent protons. The proton at C6, ortho to the bromine atom, will also present a characteristic signal. High-resolution NMR instruments (e.g., 400 MHz and above) are often employed to resolve these intricate splitting patterns for unambiguous assignment.
Table 1: Representative ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CHO | ~9.97 | Singlet |
Complementing the proton data, ¹³C NMR spectroscopy is used to elucidate the carbon framework of this compound. The spectrum reveals distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the electronic effects of the substituents.
The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically in the range of 188-192 ppm. The carbon atom attached to the bromine (C3) and the carbon atom bearing the nitro group (C4) are also significantly influenced, with their resonances shifted to lower fields. The remaining aromatic carbons can be assigned based on their substitution patterns and by comparison with data from related compounds.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 188-192 |
| C-Br | 120-125 |
| C-NO₂ | 148-152 |
| C-CHO | 135-140 |
| C2 | 130-135 |
| C5 | 125-130 |
To unequivocally confirm the structure of this compound and assign all proton and carbon signals, advanced NMR techniques are often employed. rsc.org Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful.
An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. An HMBC experiment, on the other hand, reveals correlations between protons and carbons that are two or three bonds away. This is instrumental in establishing the connectivity of the molecule, for instance, by showing a correlation between the aldehydic proton and the C2 and C6 carbons, as well as the carbonyl carbon. These advanced techniques provide a comprehensive and unambiguous structural confirmation of this compound. ipb.pt
Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrational modes of its functional groups. chemicalbook.com The most prominent of these are the stretching vibrations of the carbonyl (C=O) and nitro (NO₂) groups.
The C=O stretching vibration of the aldehyde typically appears as a strong band in the IR spectrum in the region of 1690-1715 cm⁻¹. The exact position can be influenced by electronic effects and the physical state of the sample. The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) usually found around 1520-1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) in the 1345-1385 cm⁻¹ region. niscpr.res.in
Other important vibrational modes include the C-H stretching of the aldehyde and aromatic ring (around 2820-2850 cm⁻¹ and 3000-3100 cm⁻¹, respectively), C-C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and vibrations involving the C-Br and C-N bonds at lower frequencies. researchgate.net
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (-CHO) | C=O Stretch | 1690-1715 |
| C-H Stretch | 2820-2850 | |
| Nitro (-NO₂) | Asymmetric Stretch | 1520-1560 |
| Symmetric Stretch | 1345-1385 | |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| C=C Stretch | 1400-1600 |
Infrared spectroscopy can also be utilized to study the conformational preferences of this compound, particularly concerning the orientation of the aldehyde group relative to the aromatic ring. chemicalbook.com The presence of bulky substituents ortho to the aldehyde group can lead to steric hindrance, potentially forcing the aldehyde group out of the plane of the aromatic ring. cdnsciencepub.com
By analyzing the carbonyl stretching band in different solvents or at various temperatures, it is possible to infer information about the conformational equilibrium. For instance, the presence of a doublet or shoulder on the carbonyl band could indicate the existence of two or more stable conformers. cdnsciencepub.comresearchgate.net However, for this compound, the aldehyde group is not directly adjacent to the bulky bromine atom, so significant out-of-plane distortion is less likely compared to ortho-substituted analogs. Detailed computational studies combined with experimental IR data can provide a more complete picture of the conformational landscape of the molecule. researchgate.net
Solvent Effects on Spectroscopic Signatures
The choice of solvent can influence the spectroscopic signatures of this compound. While detailed studies on the specific solvent effects for this compound are not extensively documented in the reviewed literature, general principles suggest that polar solvents can interact with the polar nitro and carbonyl groups, potentially causing shifts in absorption maxima in UV-Vis spectroscopy and altering chemical shifts in NMR spectroscopy. For instance, in a study of related nitrobenzaldehyde isomers, moderate solvatochromic shifts of approximately 0.2 eV were observed when moving from a nonpolar solvent like cyclohexane (B81311) to a polar solvent like acetonitrile. uni-muenchen.de
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio after ionization.
The molecular weight of this compound is approximately 230.02 g/mol . nih.gov In mass spectrometry, the molecular ion peak (M+) would be observed at this m/z value. Due to the presence of a bromine atom, which has two major isotopes, 79Br and 81Br, in roughly equal abundance, a characteristic M+2 peak of similar intensity to the M+ peak is expected. savemyexams.com
Common fragmentation patterns for aromatic aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.org For nitroaromatic compounds, characteristic fragments arise from the loss of the nitro group (NO2, M-46) or a neutral NO molecule (M-30). The presence of bromine may also lead to the loss of the bromine atom (M-79/81). miamioh.edu
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Lost | Mass Lost (amu) | Resulting m/z |
| H | 1 | 229/231 |
| CHO | 29 | 201/203 |
| NO | 30 | 200/202 |
| NO2 | 46 | 184/186 |
| Br | 79/81 | 151 |
Note: The table presents predicted fragmentation patterns based on general principles of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. While specific GC-MS data for this compound is not detailed in the provided search results, this technique is routinely used to confirm the purity and identity of such compounds. nanobioletters.com For instance, the GC-MS analysis of related compounds like 4-bromobenzaldehyde (B125591) and 3-nitrobenzaldehyde (B41214) shows distinct retention times and fragmentation patterns that allow for their unambiguous identification. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the nitrobenzene (B124822) and benzaldehyde (B42025) chromophores. Generally, aromatic aldehydes exhibit two main types of absorption bands: a weak n→π* transition of the carbonyl group and stronger π→π* transitions of the benzene (B151609) ring. elte.hu
For nitroaromatic compounds, the spectra are typically characterized by:
Weak n→π* transitions around 350 nm. uni-muenchen.de
Intermediate intensity π→π* excitations within the aromatic ring around 300 nm. uni-muenchen.de
Strong π→π* excitations involving the nitro group and the benzene ring around 250 nm. uni-muenchen.de
The presence of both the electron-withdrawing nitro and bromo groups, along with the aldehyde group, will influence the precise wavelengths and intensities of these transitions.
Table 2: Typical UV-Vis Absorption Bands for Nitrobenzaldehydes
| Transition | Approximate Wavelength (nm) | Molar Extinction Coefficient (ε) |
| n→π | ~350 | Weak (<100 M-1cm-1) |
| π→π (arene) | ~300 | Intermediate (~1000 M-1cm-1) |
| π→π* (nitro) | ~250 | Strong (>10,000 M-1cm-1) |
Data adapted from a study on nitrobenzaldehyde isomers. uni-muenchen.de
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the provided search results, studies on closely related molecules provide insight into the expected structural features.
Single-Crystal X-ray Diffraction for Solid-State Structures
The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides fundamental data, including unit cell dimensions, space group, and atomic coordinates. For this compound, such data is essential to confirm its molecular geometry, planarity, and the torsion angles between the benzene ring and its aldehyde and nitro substituents. However, a search of crystallographic databases and scientific literature did not yield a published crystal structure for this specific compound.
While vendor information sometimes alludes to the use of crystallographic techniques for quality control achemblock.com, the detailed structural reports containing crystallographic data tables are not provided.
Analysis of Intermolecular and Intramolecular Interactions
The analysis of non-covalent interactions within a crystal lattice is critical for understanding a compound's physical properties and crystal packing. These interactions, which include hydrogen bonds, halogen bonds, and π–π stacking, are identified and characterized from the geometric data obtained via X-ray diffraction.
In related bromo-nitro-substituted aromatic compounds, various interactions have been observed. For instance, studies on isomers like 2-bromo-3-nitrobenzaldehyde (B1282389) have revealed the presence of weak intermolecular C—H···O hydrogen bonds and Br···O interactions, which facilitate the formation of dimeric structures and extended molecular sheets. Intramolecular interactions, such as close Br···O contacts, have also been noted in these related structures. It is plausible that this compound would exhibit similar interactions, such as:
C—H···O Hydrogen Bonds: Interactions between the aldehydic proton or aromatic protons and the oxygen atoms of the nitro group on neighboring molecules.
Halogen Bonding: The electrophilic region on the bromine atom interacting with a nucleophilic atom, such as an oxygen of the nitro group.
π–π Stacking: Attractive, noncovalent interactions between the aromatic rings of adjacent molecules.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 3-Bromo-4-nitrobenzaldehyde, these methods elucidate the electronic structure and predict various chemical properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, is commonly employed for organic molecules like this compound. When paired with a suitable basis set, such as 6-311++G(d,p), DFT calculations can provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. niscpr.res.in
For substituted benzaldehydes, DFT calculations are instrumental in understanding the distribution of electron density, which is heavily influenced by the electron-withdrawing nature of the nitro group and the inductive and resonance effects of the bromine atom. wikipedia.org These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) using DFT/B3LYP/6-311++G(d,p) (Note: This is a representative table based on typical values for similar substituted benzaldehydes, as specific data for this compound is not readily available in the literature.)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Br | 1.905 |
| C-N | 1.478 |
| N-O | 1.225 |
| C=O | 1.210 |
| C-C (aromatic) | 1.390 - 1.410 |
| C-C-Br | 119.5 |
| C-C-N | 118.0 |
| O-N-O | 124.5 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
To investigate the electronic absorption properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org By applying TD-DFT calculations, typically using the same functional and basis set as the ground-state DFT calculations, the electronic transition energies and oscillator strengths can be predicted. nih.gov This allows for the simulation of the UV-Vis absorption spectrum, providing insights into the nature of the electronic excitations.
For this compound, the electronic transitions are expected to be complex due to the presence of the aromatic ring and the nitro and aldehyde functional groups, which act as chromophores. TD-DFT can identify the orbitals involved in these transitions, such as π → π* and n → π* transitions. acs.org The analysis of these transitions helps in understanding the photophysical properties of the molecule and the influence of the bromo and nitro substituents on its absorption spectrum. acs.org
Table 2: Representative TD-DFT Calculated Electronic Transitions for a Nitroaromatic Compound (Note: This table is illustrative and based on typical calculations for similar nitroaromatic compounds.)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 320 | 0.05 | HOMO → LUMO (n → π) |
| S0 → S2 | 285 | 0.25 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 (π → π*) |
Ab Initio Methods and Basis Set Selection
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a more rigorous theoretical treatment but are computationally more demanding than DFT. niscpr.res.inresearchgate.net These methods are valuable for benchmarking DFT results and for systems where electron correlation effects are particularly important.
The choice of basis set is critical for the accuracy of both DFT and ab initio calculations. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used for organic molecules. researchgate.net The inclusion of polarization functions (d,p) allows for the description of the non-spherical nature of electron density in bonds, while diffuse functions (++) are important for describing weakly bound electrons and anions, which can be relevant for the nitro group. For heavier elements like bromine, the use of effective core potentials (ECPs) can be considered to reduce computational cost while maintaining accuracy.
Conformational Analysis and Energy Landscapes
The flexibility of the aldehyde group and the potential for rotation around the C-C and C-N bonds make conformational analysis a key aspect of the theoretical study of this compound.
Identification of Stable Conformers
The rotation of the aldehyde and nitro groups relative to the benzene (B151609) ring can lead to different conformers with varying energies. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating these groups to identify the most stable conformers. nih.gov For substituted benzaldehydes, planar or near-planar conformations are often the most stable due to the favorable π-conjugation between the aldehyde group and the aromatic ring. The relative energies of different conformers can be calculated to determine their populations at a given temperature.
Influence of Substituents on Molecular Geometry
The bromo and nitro substituents have a significant impact on the molecular geometry of this compound. The strongly electron-withdrawing nitro group can influence the bond lengths and angles within the benzene ring and affect the electronic properties of the aldehyde group. rsc.org The bromine atom, being an ortho substituent to the nitro group and meta to the aldehyde, introduces steric and electronic effects that can influence the planarity of the molecule. researchgate.net
X-ray crystallography studies on related compounds have shown that ortho substituents can cause the rotation of functional groups out of the plane of the aromatic ring to relieve steric strain. researchgate.net For instance, the nitro group in ortho-substituted nitrobenzenes is often found to be twisted relative to the benzene ring. researchgate.net Computational studies can quantify this effect by calculating the dihedral angles between the functional groups and the aromatic ring in the optimized geometry. These calculations reveal the delicate balance between steric hindrance and the electronic stabilization gained from planarity. rsc.org
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping the detailed steps of chemical reactions, offering insights into reaction feasibility, rates, and the formation of specific products.
The elucidation of a reaction mechanism hinges on identifying and characterizing its transition states—the highest energy points along the reaction coordinate. For reactions involving this compound, such as nucleophilic addition to the carbonyl group or substitution reactions, Density Functional Theory (DFT) is a widely used computational method. chinesechemsoc.orgunibo.it
Calculations are performed to locate the geometry of these fleeting transition state structures. A key validation of a true transition state is the outcome of a frequency calculation, which should yield exactly one imaginary frequency corresponding to the vibrational mode of the bond breaking or forming during the reaction. chinesechemsoc.org For instance, in a study on the regioselectivity of a radical cyclization involving a substituted bromo-aromatic compound, DFT calculations at the UB3LYP/6-31+G(d,p) level were used to optimize the geometries of transition states and intermediates to understand why certain products are favored. chinesechemsoc.org This approach allows for the comparison of activation barriers for competing pathways, thereby predicting the kinetic outcome of the reaction.
| Species | Description | Relative ΔG (kcal/mol) |
|---|---|---|
| Reactants | This compound + Reducing Agent | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Alkoxide intermediate | -5.6 |
| TS2 | Transition state for protonation | +2.1 |
| Products | (3-Bromo-4-nitrophenyl)methanol + Byproduct | -12.8 |
Intermolecular Interaction Modeling
The way molecules of this compound interact with each other and with other molecules is crucial for understanding its physical properties, such as melting point, solubility, and crystal structure.
The functional groups on this compound allow for a variety of non-covalent interactions. The two oxygen atoms of the nitro group are potential hydrogen bond acceptors, capable of interacting with suitable donor molecules. acs.orgnih.gov Similarly, the aldehyde oxygen can act as a hydrogen bond acceptor.
Furthermore, the bromine atom can participate in halogen bonding. unimi.it A halogen bond (R−X···B) is a directional interaction between an electrophilic region on the halogen atom (X), known as a σ-hole, and a nucleophilic region on another molecule (B). unimi.it The strength of these bonds typically follows the trend I > Br > Cl > F. unimi.it In related bromo-nitro aromatic compounds, computational and crystallographic studies have identified various weak intermolecular contacts, including Br···O and C-H···O interactions, which collectively stabilize the crystal lattice. researchgate.net DFT calculations of the Molecular Electrostatic Potential (MEP) can be used to identify the positive and negative regions on the molecule, predicting the most likely sites for halogen and hydrogen bonding. acs.org
Predicting the three-dimensional arrangement of molecules in a crystal is a significant challenge in computational chemistry, a field known as Crystal Structure Prediction (CSP). nih.govsandboxaq.com CSP methods aim to find the most thermodynamically stable crystal packing arrangements by generating a vast number of hypothetical structures and ranking them based on their calculated lattice energies. nih.govcam.ac.uk
The process typically involves:
Generating thousands or millions of possible crystal structures using algorithms, often based on genetic algorithms or simulated annealing. nih.gov
Minimizing the energy of these structures, first with computationally inexpensive force fields and then refining the most promising candidates with more accurate but demanding DFT calculations. nih.govsandboxaq.com
Analyzing the resulting low-energy structures to identify likely polymorphs.
Thermochemical and Thermophysical Property Prediction
Computational methods offer a valuable alternative to experimental measurements for determining the thermochemical and thermophysical properties of a compound.
High-accuracy composite methods, such as the Gaussian-4 (G4) theory, can be used to calculate gas-phase enthalpies of formation with a high degree of precision. researchgate.net This approach was successfully used to determine the thermochemical properties of nitrobenzaldehyde isomers, demonstrating excellent agreement with experimental data obtained through techniques like combustion calorimetry. researchgate.netresearchgate.net Such calculations could be directly applied to this compound to predict its standard enthalpy of formation.
Another powerful technique is the group-additivity method. mdpi.comresearchgate.net This approach calculates thermochemical properties like the standard heat of combustion (ΔH°c) and heat of formation (ΔH°f) by summing the contributions of predefined chemical groups that make up the molecule. mdpi.com The method relies on a large database of experimental values to derive the contribution for each group. researchgate.net The table below illustrates how this compound would be broken down for such a calculation.
| Group | Description | Count |
|---|---|---|
| CB-H | Aromatic carbon bonded to hydrogen | 3 |
| CB-Br | Aromatic carbon bonded to bromine | 1 |
| CB-NO2 | Aromatic carbon bonded to a nitro group | 1 |
| CB-CHO | Aromatic carbon bonded to an aldehyde group | 1 |
These computational methods provide a robust framework for estimating key thermodynamic data, which is essential for process design, safety analysis, and understanding the compound's intrinsic stability. mdpi.com
Enthalpies of Formation and Combustion Energies
The standard enthalpy of formation (ΔHf°) and combustion energy (ΔHc°) are fundamental thermodynamic parameters that quantify the stability and energy content of a compound. For aromatic nitro compounds, these values are of particular interest due to their relevance in energetic materials and synthesis planning.
Enthalpies of Formation (ΔHf°)
The enthalpy of formation of this compound can be calculated using various high-level quantum chemical methods. These calculations typically involve optimizing the molecular geometry and then performing a frequency calculation to obtain the zero-point vibrational energy (ZPVE) and thermal corrections. A common approach is the use of atomization reactions or isodesmic reactions.
In an atomization scheme, the enthalpy of formation is calculated by subtracting the sum of the experimental enthalpies of formation of the constituent atoms in their gaseous state from the theoretically calculated enthalpy of the molecule.
A study on nitrobenzaldehyde isomers provides a template for how such calculations are performed. uni-muenchen.deresearchgate.net Using methods like the Gaussian-4 (G4) procedure, the gas-phase enthalpies of formation for ortho-, meta-, and para-nitrobenzaldehyde were determined and showed good agreement with experimental values. uni-muenchen.deresearchgate.net For this compound, a similar approach would be employed, taking into account the bromine substituent. The presence of the bromine atom is expected to make the enthalpy of formation less negative (less stable) compared to 4-nitrobenzaldehyde (B150856) due to its mass and electronic effects.
Combustion Energies (ΔHc°)
The combustion energy is the heat released when a compound undergoes complete combustion with oxygen. It can be determined experimentally using bomb calorimetry. uni-muenchen.deresearchgate.net Computationally, the standard enthalpy of combustion can be derived from the calculated standard enthalpies of formation of the reactant (this compound) and the products of combustion (CO₂, H₂O, N₂, and HBr).
The balanced combustion reaction for this compound (C₇H₄BrNO₃) is:
C₇H₄BrNO₃(s) + 6.75 O₂(g) → 7 CO₂(g) + 2 H₂O(l) + 0.5 N₂(g) + HBr(g)
The enthalpy of combustion can then be calculated using Hess's law:
ΔHc° = [7ΔHf°(CO₂) + 2ΔHf°(H₂O) + 0.5ΔHf°(N₂) + ΔHf°(HBr)] - [ΔHf°(C₇H₄BrNO₃) + 6.75ΔHf°(O₂)]
Given that the enthalpies of formation for the products are well-established, a precise calculation of ΔHc° hinges on an accurate determination of the ΔHf° of this compound. Group-additivity methods can also be employed to estimate the heat of combustion. arxiv.orgmdpi.com
To illustrate the range of these values for related compounds, the following table presents experimental data for the nitrobenzaldehyde isomers.
| Compound | Standard Molar Enthalpy of Formation (solid, kJ/mol) | Standard Molar Enthalpy of Combustion (solid, kJ/mol) |
| 2-Nitrobenzaldehyde (B1664092) | -120.9 ± 1.3 | -3349.3 ± 1.2 |
| 3-Nitrobenzaldehyde (B41214) | -120.0 | -3350.0 |
| 4-Nitrobenzaldehyde | -119.5 ± 1.4 | -3350.7 ± 1.3 |
Data sourced from studies on nitrobenzaldehyde isomers. uni-muenchen.deresearchgate.netchemeo.comchemeo.comnist.govnist.gov
Heat Capacities and Phase Transition Predictions
Heat Capacities
The heat capacity (Cp) of a substance, which is the amount of heat required to raise its temperature by one degree, can be calculated for the ideal gas state from the vibrational frequencies obtained through quantum chemical calculations. uni-muenchen.deresearchgate.net The contributions of translational, rotational, and vibrational motions to the total heat capacity are determined using statistical mechanics. scribd.com
For this compound, a frequency calculation at a suitable level of theory (e.g., B3LYP with a 6-311G(d,p) basis set) would provide the necessary vibrational modes to compute the temperature-dependent heat capacity. uni-muenchen.de
Phase Transition Predictions
Computational methods can be employed to predict phase transitions, such as solid-solid transitions or melting points. Molecular dynamics (MD) simulations, in particular, are a powerful tool for studying the behavior of molecules in the condensed phase and observing phase changes as a function of temperature and pressure. conicet.gov.armdpi.com
By simulating a system of this compound molecules in a crystalline lattice and gradually increasing the temperature, one can observe the point at which the ordered solid structure breaks down, indicating a phase transition. The interactions between molecules are described by a force field, which is crucial for the accuracy of the simulation. For aromatic aldehydes, force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) have been used. arxiv.org
Furthermore, computational screening methods are being developed to predict the phase separation behavior of proteins, which could be adapted for smaller organic molecules. nih.gov These methods often rely on identifying specific molecular features and interactions that drive phase separation. For this compound, intermolecular interactions such as π-π stacking of the benzene rings and dipole-dipole interactions involving the nitro and aldehyde groups would be critical factors in its phase behavior.
Computational Tools and Software Utilization
A variety of sophisticated software packages are available to perform the theoretical and computational investigations described above.
Gaussian
Gaussian is a comprehensive quantum chemistry software package widely used for a broad range of calculations. gaussian.commcgill.ca It is particularly well-suited for calculating the thermochemical properties of molecules like this compound. gaussian.com Key functionalities include:
Geometry Optimization: Finding the lowest energy structure of the molecule.
Frequency Calculations: Determining vibrational frequencies for the calculation of zero-point energies, thermal corrections, and heat capacities. scribd.com
High-Accuracy Energy Methods: Implementing composite methods like the Gaussian-n (G3, G4) theories for precise enthalpy of formation calculations. nist.govresearchgate.net
Solvation Models: Simulating the effects of different solvents on the molecule's properties.
ORCA
ORCA is another powerful and versatile quantum chemistry program that is freely available for academic use. mpg.deresearchgate.netstackexchange.comwinterschool.cc It excels in handling large molecules and offers a wide array of functionalities, including:
Density Functional Theory (DFT): A wide range of DFT functionals are available for geometry optimizations and energy calculations.
Thermochemistry: ORCA can perform thermochemical analyses based on frequency calculations to yield enthalpies, entropies, and Gibbs free energies. mpg.deresearchgate.net
Spectroscopy: It can predict various types of spectra, which can be useful for characterizing the molecule.
GROMACS
GROMACS (Groningen Machine for Chemical Simulations) is a popular software package for performing molecular dynamics simulations. arxiv.orgnih.goviaanalysis.comlabxing.comresearchgate.net It is highly efficient for simulating large systems and is well-suited for studying the condensed-phase behavior of this compound. nih.goviaanalysis.com Key applications include:
Phase Transition Simulations: By simulating the molecule at different temperatures, GROMACS can be used to predict melting points and other phase transitions. researchgate.net
Solvation and Transport Properties: It can be used to study how the molecule interacts with solvents and to calculate properties like diffusion coefficients.
Self-Assembly: GROMACS can simulate the aggregation and self-assembly of molecules to understand how intermolecular forces drive the formation of larger structures. nih.gov
The table below summarizes the primary applications of these software packages in the study of this compound.
| Software | Primary Applications |
| Gaussian | High-accuracy enthalpy of formation calculations, geometry optimization, vibrational analysis, and prediction of various molecular properties. scribd.comgaussian.comresearchgate.net |
| ORCA | DFT calculations, thermochemical analysis, spectroscopic predictions, and studies on large molecular systems. mpg.deresearchgate.netstackexchange.comwinterschool.cc |
| GROMACS | Molecular dynamics simulations of condensed phases, prediction of phase transitions, and analysis of intermolecular interactions. nih.goviaanalysis.comlabxing.comresearchgate.net |
Biological and Biomedical Research Applications
Antimicrobial Activity Studies
There is no specific data available in the reviewed literature detailing the direct antibacterial or antifungal efficacy of 3-Bromo-4-nitrobenzaldehyde.
Antifungal Potential
Direct evaluations of the antifungal potential of this compound are not present in the available scientific reports. Research into the antifungal properties of related compounds, such as hydrazone derivatives, has been conducted, but these findings are specific to the derivatives and cannot be attributed to the precursor aldehyde. nih.gov
Mechanisms of Antimicrobial Action
As there is no documented antimicrobial activity for this compound, its mechanism of action in this context has not been investigated or described.
Anticancer Research and Cytotoxicity
The direct cytotoxic effects of this compound on cancer cell lines have not been a subject of detailed investigation in the available literature. Research has focused on its role as a chemical intermediate.
Evaluation against Various Cancer Cell Lines
No data tables or detailed research findings from studies evaluating this compound against specific cancer cell lines could be sourced. A study evaluating a wide range of commercial substituted benzaldehydes for cytotoxicity did not include this compound in its tested compounds. ufc.brufc.br Other research mentions the evaluation of derivatives, such as a compound for which this compound is a starting material, against cell lines like MCF-7, but does not provide data on the parent compound. bohrium.com
Induction of Apoptosis and Cell Proliferation Inhibition
Enzyme Inhibition and Receptor Targeting
A significant application of this compound in biomedical research is its use as a key intermediate in the synthesis of small-molecule inhibitors targeting specific protein-protein interactions. pharmaffiliates.comchemicalbook.comas-1.co.jp Notably, it is a precursor for creating inhibitors of the PDZ domain of PICK1 (Protein Interacting with C Kinase 1). pharmaffiliates.comchemicalbook.comas-1.co.jp The PDZ domain is a common structural motif in signaling proteins that mediates interactions crucial for cellular processes; its dysregulation is implicated in various diseases. lookchem.com By inhibiting the PDZ domain of PICK1, researchers can modulate cellular signaling pathways, which has potential therapeutic implications. lookchem.com The synthesis of these inhibitors leverages the chemical reactivity of this compound to build more complex molecules designed to fit into the binding pocket of the target protein. pharmaffiliates.comchemicalbook.comas-1.co.jp
The electrophilic nature of the aldehyde group, combined with the electronic effects of the bromo and nitro substituents, allows this compound and its derivatives to interact with various biological targets, including enzymes and receptors. evitachem.com It serves as a valuable chemical probe to explore the interactions between small molecules and these biological macromolecules. For instance, derivatives synthesized from this compound, such as Schiff bases, have been shown to possess antitumor and antimicrobial properties, indicating interaction with biological pathways in cancer cells and microbes. Furthermore, derivatives like 1-(3-Bromo-4-nitrophenyl)-4-methylpiperazine are used to study the interaction of piperazine-containing compounds with biological targets. Oxime esters derived from the related 4-nitrobenzaldehyde (B150856) have demonstrated the ability to bind strongly to biomolecules like DNA and serum albumins (BSA and HSA), suggesting that derivatives of this compound could be engineered for similar targeting capabilities. arkat-usa.org
Development of Fluorescent Probes and Biochemical Assays
This compound is a useful starting material for the synthesis of fluorescent probes, a process that often hinges on the chemical transformation of its nitro group. The reduction of the nitro group to an amine is a key step that can unlock or modulate the fluorescent properties of a molecule. rsc.org This nitro-to-amine reduction is a well-established chemical reaction that can be achieved using various reducing agents.
A specific example is the synthesis of 4-amino-3-thiophenol-BODIPY probes. rsc.org In this process, this compound is used as a starting reagent to construct the probe's core structure. rsc.org The resulting fluorophore initially exhibits attenuated fluorescence due to a process called photo-induced electron transfer (PeT). rsc.org However, upon reaction with specific analytes like aldehydes, the fluorescence is dramatically increased, making it a useful sensor. rsc.org This "turn-on" fluorescence mechanism is a desirable feature in designing probes for biological imaging. rsc.org
This compound and its close analogs are employed in the study and development of enzyme-catalyzed reactions. The aldehyde functional group can participate in various enzymatic transformations, making it a useful substrate for investigating enzyme activity and mechanism. nih.gov For example, the related compound 4-nitrobenzaldehyde is a common substrate in screening for aldolase (B8822740) activity in enzymes like lipases, where its condensation with a ketone is monitored. mdpi.com It is also used in directed evolution experiments to engineer more efficient enzymes for specific chemical transformations, such as the Morita-Baylis-Hillman (MBH) reaction. nih.gov
The reactivity of the aldehyde and the presence of the nitro and bromo groups allow for the design of biochemical assays. For instance, the reaction of a probe derived from this compound with aldehydes can generate a dihydrobenzothiazole, leading to a significant, up to 80-fold, increase in fluorescence. rsc.org This forms the basis of a highly sensitive assay for detecting various types of aldehydes in complex biological environments, including within live cells. rsc.org
Investigation as Pharmaceutical Intermediates
The strategic placement of bromo, nitro, and aldehyde functionalities makes this compound a versatile starting material in medicinal chemistry. Its reactive sites offer pathways to a variety of complex molecular architectures, positioning it as a key intermediate in the synthesis of potential therapeutic agents.
Precursors for Drug Molecules
This compound serves as a crucial building block in the synthesis of specific classes of drug molecules. Its utility is particularly noted in the creation of inhibitors for specific biological targets. One of the key applications of this compound is as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1 (Protein Interacting with C Kinase 1). pharmaffiliates.comchemicalbook.comlookchem.comas-1.co.jp The PDZ domain is a critical protein-protein interaction module, and its inhibition is a therapeutic strategy in various neurological disorders.
The aldehyde group of this compound allows for its participation in condensation reactions, for instance, with hydrazides to form hydrazones. This reaction is a foundational step in the synthesis of more complex heterocyclic structures. For example, it can be reacted with an acid hydrazide in ethanol (B145695) under reflux conditions, a common step in the generation of substituted 1,3,4-oxadiazoles. lookchem.com These oxadiazole derivatives are being investigated for their potential as inhibitors of Poly (ADP-ribose) polymerase (PARP), enzymes that are significant targets in cancer therapy. lookchem.com
Design and Synthesis of Novel Therapeutic Agents
The chemical reactivity of this compound is leveraged in the design and synthesis of novel therapeutic agents with a range of potential biological activities. The presence of the nitro and bromo substituents on the benzaldehyde (B42025) scaffold has been shown to be a key factor in the biological activity of the resulting compounds.
Research has shown that derivatives of nitrobenzaldehyde can exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. Furthermore, the core structure of this compound has been evaluated for its potential in developing new anticancer agents, with studies investigating its cytotoxicity against various cancer cell lines.
The compound is also utilized in the synthesis of benzofuran (B130515) derivatives, a class of compounds known for a wide spectrum of biological activities. mdpi.com For instance, this compound can be used in multi-step synthetic pathways to create complex heterocyclic systems that are then evaluated for their therapeutic potential.
Below is a table summarizing the therapeutic targets and potential applications of compounds derived from this compound:
| Therapeutic Target | Derived Compound Class | Potential Application |
| PDZ domain of PICK1 | Small-molecule inhibitors | Neurological disorders |
| PARP | 1,3,4-Oxadiazoles | Cancer |
| Various Bacteria | Nitrobenzaldehyde derivatives | Antibacterial agents |
| Cancer Cell Lines | Various derivatives | Anticancer agents |
Comparison and Structure Activity Relationships with Analogous Compounds
Influence of Substituent Position and Nature
The placement of the bromine and nitro groups on the benzene (B151609) ring is a critical determinant of the compound's reactivity and electronic distribution.
The nitro group (-NO2) is a potent electron-withdrawing group, a property that profoundly influences the reactivity of the benzaldehyde (B42025) ring. askfilo.comresearchgate.net Its presence decreases the electron density of the aromatic ring, making the carbonyl carbon of the aldehyde group more electrophilic and, consequently, more susceptible to nucleophilic attack. askfilo.comresearchgate.net Studies on substituted benzaldehydes have shown that electron-withdrawing groups, such as the nitro group, generally increase the reactivity of the aldehyde towards nucleophiles. askfilo.comacs.org
Comparative Reactivity Studies
The electronic and steric environment created by the substituents dictates the reactivity of the benzaldehyde, particularly its electrophilicity and the regioselectivity of reactions.
The electrophilicity of the carbonyl carbon in substituted benzaldehydes is a key determinant of their reactivity in nucleophilic addition reactions. Research indicates that the electrophilicity is primarily governed by electrostatic interactions between the carbonyl compound and the incoming nucleophile. ru.nl Electron-withdrawing substituents, like the nitro group, increase the positive charge on the carbonyl carbon, thereby enhancing its electrophilicity and reactivity towards nucleophiles. askfilo.comresearchgate.net Conversely, electron-donating groups decrease electrophilicity. askfilo.com
Therefore, 3-Bromo-4-nitrobenzaldehyde, with its strong electron-withdrawing nitro group, is expected to be highly electrophilic and reactive towards nucleophilic attack at the carbonyl carbon. This is in contrast to analogs lacking the nitro group or possessing electron-donating substituents, which would exhibit lower electrophilicity. askfilo.com For example, the presence of a nitro group makes 2-nitrobenzaldehyde (B1664092) more electrophilic and reactive towards nucleophiles compared to 2-chlorobenzaldehyde. researchgate.net
Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of substituted benzaldehydes. In electrophilic aromatic substitution reactions, the existing substituents on the benzene ring direct the position of incoming groups. The aldehyde group is a meta-directing group, while halogens like bromine are typically ortho-, para-directing. askfilo.comlibretexts.orgorganicmystery.com In a molecule like this compound, these directing effects can be competing.
Furthermore, in reactions involving nucleophilic attack on the aromatic ring (nucleophilic aromatic substitution or SNAr), the positions activated for attack are different. Electron-withdrawing groups, especially those ortho and para to a potential leaving group, facilitate SNAr reactions. In a study on a polyhalogenated benzaldehyde, the regioselectivity of nucleophilic attack was explained by analyzing the Lowest Unoccupied Molecular Orbital (LUMO), where the lobe size indicated the most accessible site for the nucleophile. wuxiapptec.com The regioselectivity of reactions involving dienediolates with para-substituted benzaldehydes has also been shown to be influenced by the electronic effects of the substituents. rsc.org
Comparative Biological Activity Profiling
The structural features of this compound and its analogs are directly linked to their potential biological activities. The presence of both a bromine atom and a nitro group appears to be significant for its observed antibacterial and anticancer properties. This compound serves as an intermediate in the synthesis of small-molecule inhibitors of the PDZ domain of PICK1, highlighting its relevance in medicinal chemistry. pharmaffiliates.comchemicalbook.com
In a structure-activity relationship (SAR) study of novel PARP-1 inhibitors, various substituted benzaldehydes were synthesized and evaluated. acs.org While the specific activity of this compound was not detailed in this particular study, the research underscores the importance of the substitution pattern on the benzaldehyde ring for biological efficacy. For instance, the introduction of substituents at different positions on a related scaffold led to significant variations in inhibitory activity. acs.org Another study on IMPDH inhibitors also utilized substituted benzaldehydes, including 2-Bromo-4-nitrobenzaldehyde, as key intermediates, further emphasizing the role of this class of compounds in drug discovery. lookchem.com
Below is a comparative table of related compounds and their known features:
| Compound Name | Key Structural Features | Noted Reactivity/Biological Activity |
| This compound | Bromine at C3, Nitro at C4, Aldehyde at C1 | Intermediate for PICK1 inhibitors; exhibits antibacterial and anticancer properties. pharmaffiliates.comchemicalbook.com |
| 4-Nitrobenzaldehyde (B150856) | Nitro at C4, Aldehyde at C1 | Serves as a reference compound; lacks a bromine atom. Accelerates Cannizzaro reaction. jocpr.com |
| 3-Bromobenzaldehyde | Bromine at C3, Aldehyde at C1 | Precursor for nitration to produce bromonitrobenzaldehydes. |
| 2-Nitrobenzaldehyde | Nitro at C2, Aldehyde at C1 | More electrophilic and reactive to nucleophiles than 2-chlorobenzaldehyde. researchgate.net |
| 4-Bromo-3-nitrobenzaldehyde | Bromine at C4, Nitro at C3, Aldehyde at C1 | A structural isomer of the primary compound. |
| 2-Bromo-4-nitrobenzaldehyde | Bromine at C2, Nitro at C4, Aldehyde at C1 | Intermediate in the synthesis of IMPDH inhibitors. lookchem.com |
Impact of Structural Modifications on Efficacy
The efficacy of this compound in various chemical reactions and biological systems is a direct consequence of its unique substitution pattern on the benzene ring. The presence of both a bromine atom and a nitro group dramatically influences its reactivity compared to simpler benzaldehydes.
Research has shown that the combination of a halogen and a nitro group on a benzaldehyde ring can enhance its biological activities, including antibacterial and anticancer properties. For instance, derivatives of nitrobenzaldehyde have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The nitro group, being strongly electron-withdrawing, increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net This is a key factor in many of its biological interactions.
The position of these substituents is also critical. In this compound, the nitro group is para to the aldehyde, and the bromine is meta. This arrangement affects the electronic distribution within the aromatic ring. The nitro group at the para position directly participates in resonance, which can stabilize reaction intermediates. nih.gov The bromine atom at the meta position primarily exerts an inductive electron-withdrawing effect.
When compared to its analogs, the importance of each group becomes evident:
4-Nitrobenzaldehyde: Lacking the bromine atom, this compound serves as a baseline for the effect of the nitro group. While still reactive due to the nitro substituent, the absence of the halogen can alter its interaction with specific biological targets.
3-Bromobenzaldehyde: This analog lacks the nitro group. The primary electronic influence is the inductive withdrawal by the bromine atom. The absence of the strong resonance-withdrawing nitro group generally leads to lower reactivity in nucleophilic addition reactions compared to this compound.
2-Bromo-4-nitrobenzaldehyde: The positional isomerism highlights the steric and electronic differences. The ortho-bromo group can introduce steric hindrance around the aldehyde, potentially affecting its accessibility to enzymes or reagents. acs.org
The following table summarizes the impact of these structural modifications on the compound's reactivity and potential biological activity:
| Compound | Key Structural Difference from this compound | Impact on Reactivity and Efficacy |
| 4-Nitrobenzaldehyde | Lacks the bromine atom at the 3-position. | Reduced inductive electron-withdrawal compared to the bromo-substituted analog. |
| 3-Bromobenzaldehyde | Lacks the nitro group at the 4-position. | Significantly less activated towards nucleophilic attack due to the absence of the strong electron-withdrawing nitro group. |
| 2-Bromo-4-nitrobenzaldehyde | Bromine is at the 2-position (ortho to the aldehyde). | Potential for steric hindrance at the reaction center and altered electronic effects due to proximity to the aldehyde. acs.org |
| Benzaldehyde | Lacks both bromine and nitro substituents. | Serves as a baseline, exhibiting significantly lower reactivity in many reactions compared to its substituted counterparts. ncert.nic.in |
Toxicity and Selectivity Comparisons
The toxicity and selectivity of this compound and its analogs are closely linked to their chemical reactivity. The presence of electron-withdrawing groups, which enhances reactivity, can also contribute to toxicity by promoting interactions with biological macromolecules.
For instance, nitroaromatic compounds are known for their potential toxicity, which can be related to their ability to undergo redox cycling and generate reactive oxygen species. The specific substitution pattern on the ring modulates this potential.
When comparing with analogs:
Nitrobenzaldehydes (e.g., 4-Nitrobenzaldehyde): These compounds exhibit a degree of toxicity associated with the nitro group. Their selectivity in biological systems depends on the specific enzymes and cellular pathways they interact with.
Halogenated Benzaldehydes (e.g., 3-Bromobenzaldehyde, 4-Chlorobenzaldehyde): The toxicity of these compounds can be influenced by the type and position of the halogen. Halogens can affect lipophilicity, which in turn influences cell membrane permeability and distribution within an organism. nih.gov The reactivity of the aldehyde group is generally lower than in their nitro-containing counterparts. nih.gov
The combination of both a bromine atom and a nitro group in this compound results in a compound with distinct properties. The high reactivity conferred by the nitro group, coupled with the electronic and steric influence of the bromine, dictates its interaction with biological targets and can influence both its desired activity and potential off-target effects.
| Compound | Key Substituents | General Notes on Toxicity and Selectivity |
| This compound | 3-Bromo, 4-Nitro | High reactivity due to both substituents may lead to interactions with multiple biological targets. |
| 4-Nitrobenzaldehyde | 4-Nitro | Toxicity often linked to the nitro group's redox properties. |
| 3-Bromobenzaldehyde | 3-Bromo | Generally less reactive and may exhibit a different toxicity profile compared to nitro-substituted analogs. |
| 2-Bromo-4-nitrobenzaldehyde | 2-Bromo, 4-Nitro | Positional isomerism can affect binding to specific sites, potentially altering selectivity and toxicity. lookchem.com |
Structure-Property Relationships in the Benzene Ring System
Inductive and Resonance Effects: Both the bromine and nitro groups are electron-withdrawing. The nitro group exerts a strong electron-withdrawing effect through both induction and resonance (-I, -M effect). libretexts.org The bromine atom also withdraws electrons inductively (-I effect) but can donate electrons through resonance (+M effect), although the inductive effect is generally stronger for halogens. libretexts.org The aldehyde group is also deactivating and electron-withdrawing. uomustansiriyah.edu.iq
Electrophilicity of the Carbonyl Carbon: The combined electron-withdrawing nature of the nitro and bromo substituents significantly reduces the electron density of the benzene ring and, consequently, increases the electrophilicity of the carbonyl carbon of the aldehyde group. ncert.nic.in This makes this compound highly susceptible to nucleophilic addition reactions. ncert.nic.in
Acidity of Ring Protons: The electron-withdrawing groups increase the acidity of the aromatic protons compared to unsubstituted benzaldehyde.
Reactivity in Electrophilic Aromatic Substitution: The presence of two deactivating groups (nitro and bromo) makes the aromatic ring much less reactive towards electrophilic substitution than benzene itself. uomustansiriyah.edu.iq
The following table outlines the key structure-property relationships:
| Property | Influence of Substituents (Br and NO2) | Consequence |
| Reactivity of Aldehyde Group | Strong electron-withdrawal from the ring enhances the electrophilicity of the carbonyl carbon. researchgate.netncert.nic.in | Increased reactivity towards nucleophiles. |
| Electron Density of Benzene Ring | Both substituents are deactivating, pulling electron density from the ring. libretexts.orguomustansiriyah.edu.iq | Reduced reactivity in electrophilic aromatic substitution. |
| Dipole Moment | The polar C-Br, C-N, and C=O bonds create a significant molecular dipole moment. ncert.nic.in | Influences solubility and intermolecular interactions. |
| Spectroscopic Properties | The electronic transitions are shifted due to the extended conjugation and electronic effects of the substituents. cdnsciencepub.com | Characteristic UV-Vis absorption spectra. cdnsciencepub.com |
Future Directions and Advanced Research Perspectives
Sustainable Synthetic Methodologies
The chemical industry is increasingly moving towards greener and more sustainable practices. For 3-Bromo-4-nitrobenzaldehyde, future research will likely focus on developing synthetic methods that are more environmentally friendly, efficient, and safer than traditional approaches.
One promising avenue is the use of ultrasonic irradiation . This technique has been shown to enhance reaction efficiency in the bromination of 4-nitrobenzaldehyde (B150856) to produce related compounds. google.com The application of ultrasound can lead to shorter reaction times, lower energy consumption, and improved yields. scirp.orgresearchgate.net Further research could optimize ultrasonic parameters for the synthesis of this compound, potentially in solvent-free or aqueous media to minimize the use of hazardous organic solvents.
Solvent-free synthesis , or mechanochemistry, is another key area of green chemistry. rsc.orgrsc.org While specific solvent-free methods for this compound are not yet widely reported, the success of such techniques for other nitroaromatic compounds suggests their applicability. rsc.orgrsc.orgnih.gov Future studies could explore ball milling or other mechanochemical methods, possibly with solid-supported catalysts, to eliminate the need for bulk solvents.
Photocatalysis and biocatalysis represent cutting-edge sustainable synthetic strategies. Photocatalytic methods, using light to drive chemical reactions, have been employed for the synthesis of benzaldehyde (B42025) derivatives. bohrium.combohrium.comuni-regensburg.demdpi.comchemrxiv.org Research into photocatalytic systems for the specific nitration and bromination of benzaldehyde precursors could lead to highly selective and energy-efficient syntheses of this compound. Biocatalysis, which utilizes enzymes or whole microorganisms, offers the potential for reactions to be carried out under mild conditions with high specificity. researchgate.netunifap.br While direct biocatalytic synthesis of this compound is a long-term goal, the development of engineered enzymes for selective halogenation and nitration of aromatic rings is a burgeoning field. The use of lipases for aldol (B89426) condensation reactions involving 4-nitrobenzaldehyde showcases the potential of biocatalysts in C-C bond formation, a reaction type that could be relevant in derivatization of the target molecule. researchgate.net
| Methodology | Conventional Approach | Sustainable Future Direction | Potential Advantages of Sustainable Approach |
|---|---|---|---|
| Solvent Use | Often relies on volatile and hazardous organic solvents. | Aqueous media, ionic liquids, or solvent-free conditions. organic-chemistry.org | Reduced environmental impact, lower cost, and improved safety. |
| Energy Input | Requires heating for extended periods. | Ultrasonic irradiation, microwave assistance, or photocatalysis at ambient temperature. scirp.orgresearchgate.net | Lower energy consumption and faster reaction times. |
| Catalysis | Often uses stoichiometric and sometimes toxic reagents (e.g., CrO₃). | Biocatalysts (enzymes, whole cells) or recyclable solid catalysts. researchgate.netnih.gov | High selectivity, mild reaction conditions, and reduced waste. |
Exploration of Novel Biological Applications
While this compound and its derivatives have shown preliminary antibacterial and anticancer activities, the exploration of their full therapeutic potential is still in its early stages. Future research is expected to delve into more specific and novel biological applications.
A key area of interest is the development of enzyme inhibitors . Derivatives of this compound could be designed to target specific enzymes implicated in various diseases. For instance, benzaldehyde derivatives have been investigated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. dergipark.org.tr The unique electronic and steric properties of this compound could be harnessed to design potent and selective inhibitors for other enzymes, such as kinases, proteases, or phosphatases, which are crucial targets in cancer, inflammatory diseases, and neurodegenerative disorders. Research on related structures has already shown promise in inhibiting dengue virus protease and cholinesterases. nih.govresearchgate.net
The development of novel antimicrobial agents is another critical research direction. With the rise of antibiotic-resistant bacteria, there is an urgent need for new classes of antibacterial compounds. nih.gov Schiff bases derived from substituted benzaldehydes have demonstrated significant antimicrobial activity. oatext.combrieflands.comresearchgate.net Future work could involve the synthesis of a library of derivatives of this compound and screening them against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains.
Furthermore, the potential of this compound derivatives in the treatment of other diseases should be explored. For example, compounds with anti-inflammatory properties could be developed. The anti-proliferative activity of related compounds suggests that derivatives of this compound could be investigated for their potential in treating diseases characterized by abnormal cell growth beyond cancer, such as psoriasis or rheumatoid arthritis. nih.gov
Advanced Computational Modeling for Drug Design
To accelerate the discovery of novel biological applications, advanced computational modeling techniques will be indispensable. These methods allow for the rational design of molecules with desired biological activities and pharmacokinetic properties, saving time and resources compared to traditional trial-and-error approaches.
Molecular docking is a powerful tool to predict the binding of a ligand to the active site of a target protein. nih.gov For this compound derivatives, docking studies can be used to identify potential biological targets and to understand the molecular basis of their activity. smolecule.comresearchgate.net This information can then be used to guide the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the synthesis of the most promising candidates.
Density Functional Theory (DFT) calculations can provide insights into the electronic properties of molecules, such as their reactivity and stability. This information is crucial for understanding the mechanism of action of drugs and for designing molecules with improved properties.
In addition to predicting activity, computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. By identifying potential liabilities early in the drug discovery process, these in silico methods can help to reduce the attrition rate of drug candidates in later stages of development.
| Computational Tool | Application | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets (e.g., enzymes, receptors). dergipark.org.trnih.govresearchgate.net | Identification of potential drug targets and rational design of more potent compounds. |
| QSAR | Establishing a correlation between chemical structure and biological activity. | Prediction of the activity of virtual compounds and prioritization for synthesis. |
| DFT Calculations | Analyzing electronic properties, reactivity, and stability. | Understanding reaction mechanisms and designing molecules with improved electronic characteristics. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification of potential drug-like properties and liabilities, reducing late-stage failures. |
Integration with Materials Science and Nanotechnology
The unique chemical structure of this compound, featuring an aromatic ring with electron-withdrawing and halogen substituents, makes it an interesting building block for advanced materials.
One area of exploration is the development of nonlinear optical (NLO) materials . jhuapl.edu Molecules with large NLO responses are in demand for applications in telecommunications, optical computing, and data storage. The presence of a nitro group, a strong electron-withdrawing group, can enhance the NLO properties of organic molecules. researchgate.net By incorporating this compound into larger conjugated systems, it may be possible to create novel materials with significant NLO activity.
The synthesis of fluorescent probes is another promising application. The nitro group in this compound can be reduced to an amino group, which can then be further functionalized to create fluorescent molecules. These probes can be designed to be sensitive to specific ions, molecules, or environmental conditions, making them useful for applications in bio-imaging and chemical sensing.
In the realm of nanotechnology , this compound could be used to functionalize the surface of nanoparticles, imparting them with specific properties. For example, nanoparticles coated with derivatives of this compound could be used for targeted drug delivery, with the ligand on the surface directing the nanoparticle to specific cells or tissues. Furthermore, the compound could be a precursor for the synthesis of novel polymers with tailored optical or electronic properties.
The integration of this compound into organic semiconductors is also a potential research direction. The electronic properties of the molecule could be tuned through chemical modification to create materials suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs).
Q & A
Q. What are the recommended laboratory synthesis methods for 3-Bromo-4-nitrobenzaldehyde?
this compound can be synthesized via sequential electrophilic substitution reactions. A common approach involves bromination of 4-nitrobenzaldehyde using brominating agents (e.g., Br₂/FeBr₃) under controlled conditions. Alternatively, nitration of 3-bromobenzaldehyde with nitric acid in the presence of sulfuric acid may be employed. Key steps include:
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- First Aid :
- Skin contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
- Eye exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Q. How can researchers purify this compound effectively?
- Recrystallization : Use ethanol/water mixtures (3:1 ratio) to achieve high-purity crystals.
- Chromatography : Optimize silica gel columns with gradient elution (hexane to ethyl acetate) to separate nitro- and bromo-substituted byproducts .
Advanced Research Questions
Q. What challenges arise in spectroscopic characterization of this compound, and how can they be mitigated?
- NMR Analysis : The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups deshield adjacent protons, causing complex splitting patterns. Use high-resolution NMR (400 MHz+) and deuterated DMSO for clarity.
- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C=O stretching (~1700 cm⁻¹) peaks may overlap. Compare with reference spectra from NIST databases .
- Crystallography : Resolve ambiguities in X-ray diffraction data using SHELX software for structure refinement .
Q. How can conflicting crystallographic or synthetic yield data be resolved?
Q. What are the applications of this compound in multi-step organic synthesis?
This compound serves as a precursor for:
Q. What computational tools are suitable for modeling this compound’s reactivity?
Q. How can researchers analyze and mitigate byproduct formation during synthesis?
- LC-MS Monitoring : Track intermediates and byproducts in real-time. Common byproducts include di-brominated or over-nitrated derivatives.
- Optimization : Adjust stoichiometry (e.g., Br₂:substrate ratio) and reaction time to suppress undesired pathways .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
